molecular formula C8H9ClOS B7900432 3-Chloro-4-ethoxythiophenol

3-Chloro-4-ethoxythiophenol

Cat. No.: B7900432
M. Wt: 188.67 g/mol
InChI Key: ITHKXTWAGCCKJP-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxythiophenol: is an organic compound characterized by the presence of a chlorine atom, an ethoxy group, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-4-ethoxythiophenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 3-chlorothiophenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods:

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-ethoxythiophenol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, alkoxides, potassium carbonate, acetone or dimethylformamide as solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or alkoxy derivatives of thiophenol.

Scientific Research Applications

Chemistry:

3-Chloro-4-ethoxythiophenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology:

In biological research, derivatives of this compound are studied for their potential antimicrobial and antifungal properties. These derivatives can inhibit the growth of certain pathogens, making them candidates for the development of new therapeutic agents.

Medicine:

The compound and its derivatives are explored for their potential use in pharmaceuticals. They may serve as precursors for the synthesis of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxythiophenol involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chlorine and ethoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-Chloro-4-hydroxyphenylacetic acid
  • 3-Chloro-4-hydroxybenzoic acid

Comparison:

3-Chloro-4-ethoxythiophenol differs from similar compounds like 3-Chloro-4-hydroxyphenylacetic acid and 3-Chloro-4-hydroxybenzoic acid in terms of its functional groups and reactivity The presence of the ethoxy group in this compound imparts different chemical properties compared to the hydroxy groups in the other compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open avenues for pharmaceutical applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-4-ethoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-2-10-8-4-3-6(11)5-7(8)9/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHKXTWAGCCKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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